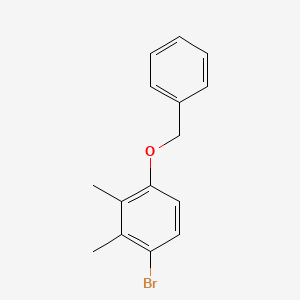

1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-dimethyl-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKQHKRFGDNZJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 1 Bromo 2,3 Dimethyl 4 Phenylmethoxy Benzene

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl systems and other complex molecular architectures. The aryl bromide present in 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene is a suitable electrophile for such transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysis is the most common and versatile method for activating aryl halides. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are cornerstones of modern synthesis.

Despite the general utility of these reactions for a wide range of aryl bromides, a thorough search of scientific literature and chemical databases did not yield specific examples or detailed research findings for the participation of this compound in Suzuki-Miyaura, Heck, or Sonogashira coupling reactions. While the compound is structurally suited for these transformations, no published data on its specific reaction conditions, yields, or catalyst systems could be located.

Copper-Catalyzed Cross-Coupling Processes

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods, particularly for forming carbon-oxygen or carbon-nitrogen bonds. These processes are often effective for electron-rich or sterically hindered aryl halides.

However, a comprehensive review of the available chemical literature revealed no specific instances or studies detailing the use of this compound as a substrate in copper-catalyzed cross-coupling processes.

Nickel-Catalyzed Transformations

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for a variety of cross-coupling reactions. They can often couple more challenging substrates and offer unique reactivity profiles.

A diligent search of the scientific literature provided no specific examples of this compound being utilized in nickel-catalyzed transformations. Consequently, there are no detailed research findings or data tables to report for this class of reaction with this particular substrate.

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Bromine Substituent

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

Ligand-Accelerated Nucleophilic Substitution

In some cases, the SNAr reaction can be promoted or accelerated by the use of specific ligands that coordinate to the metal or otherwise activate the substrate.

No specific research findings or data on ligand-accelerated nucleophilic substitution reactions involving this compound could be identified in the current body of scientific literature.

Influence of Methyl and Phenylmethoxy Groups on Reactivity

The benzene (B151609) ring of this compound is substituted with electron-donating groups (two methyl groups and a phenylmethoxy group). These groups increase the electron density of the aromatic ring, which generally disfavors the classical SNAr mechanism that relies on the stabilization of a negative charge in a Meisenheimer complex intermediate. The presence of these electron-donating groups makes the substrate electronically unsuited for facile SNAr reactions.

A search of the literature did not provide any studies that specifically analyze the influence of these substituents on the SNAr reactivity of this compound.

Transformations of the Phenylmethoxy (Benzyl Ether) Group

The phenylmethoxy group, a benzyl (B1604629) ether, is widely used in organic synthesis as a protecting group for phenols due to its general stability across a range of reaction conditions and the variety of methods available for its cleavage. chemrxiv.org

The removal of the benzyl group to unmask the phenol (B47542) is a critical transformation. Several strategies exist, each with specific advantages regarding selectivity and tolerance of other functional groups.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether cleavage. chemrxiv.org The reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). rsc.orgambeed.com The process cleaves the benzylic carbon-oxygen bond to yield the corresponding phenol and toluene (B28343). ambeed.com This method is valued for its clean conversion and the mild conditions required, which often preserve other functional groups. However, care must be taken as some other groups, like alkenes, alkynes, or nitro groups, can also be reduced under these conditions. nih.gov

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effectively cleave benzyl ethers. Reagents such as boron trichloride (B1173362) (BCl₃), often complexed with dimethyl sulfide (B99878) (BCl₃·SMe₂), are particularly effective for cleaving aryl ethers under mild conditions. organic-chemistry.orgorganic-chemistry.org This method is advantageous when catalytic hydrogenolysis is not feasible due to the presence of catalyst poisons (like sulfur-containing groups) or other reducible moieties. nih.gov The choice of Lewis acid and solvent can be tuned to achieve selectivity, especially in complex molecules with multiple protecting groups. organic-chemistry.org

Oxidative Cleavage: While standard benzyl ethers are relatively robust towards oxidation, certain reagents can facilitate their cleavage. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for oxidative debenzylation, a process that is particularly efficient for electron-rich systems like p-methoxybenzyl (PMB) ethers. nih.govorganic-chemistry.org Recent developments have shown that visible-light-mediated methods using DDQ as a photooxidant can cleave even non-activated benzyl ethers, offering a mild and selective alternative to traditional reductive or harsh acidic methods. nih.govacs.org

| Deprotection Method | Typical Reagents | Key Advantages | Potential Limitations |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C (or Pt/C, Raney-Ni) | Mild conditions, clean reaction, high yield. rsc.org | Incompatible with reducible groups (alkenes, alkynes, nitro groups); catalyst can be poisoned. nih.gov |

| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂, BBr₃ | Tolerates hydrogenation-sensitive groups; effective for robust substrates. organic-chemistry.org | Harsh conditions may not be suitable for acid-labile molecules. organic-chemistry.org |

| Oxidative Cleavage | DDQ, Ozone | Orthogonal to reductive methods; mild conditions possible with photocatalysis. nih.govacs.org | Potential for over-oxidation or reaction with other electron-rich moieties. organic-chemistry.org |

While the phenylmethoxy group is typically removed, it can also be a site for further chemical modification. The reactivity of the benzylic position and the associated phenyl ring allows for derivatization.

Benzylic Functionalization: The hydrogen atoms on the benzylic carbon (the -CH₂- group) are particularly reactive towards radical substitution. This is because the resulting benzylic radical is stabilized by resonance with the attached phenyl ring. libretexts.org A common reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light. chemistrysteps.comwikipedia.org This reaction selectively replaces a benzylic hydrogen with a bromine atom, converting the benzyl ether into an α-bromo benzyl ether. This new functional group can then participate in a variety of nucleophilic substitution reactions.

Functionalization of the Phenyl Ring: The phenyl ring of the benzyl group can itself undergo reactions such as electrophilic aromatic substitution. However, this is less common as it adds complexity and may compete with reactions on the more substituted core benzene ring. More controlled functionalization can be achieved through methods like directed ortho-lithiation if a suitable directing group is present on the benzyl's phenyl ring, followed by quenching with an electrophile. acs.org

Electrophilic Aromatic Substitution on the Core Benzene Ring of this compound

Further functionalization of the core aromatic ring via electrophilic aromatic substitution (EAS) is a key potential transformation. The outcome of such reactions is dictated by the electronic and steric effects of the four existing substituents. wikipedia.org

The regioselectivity of an incoming electrophile is determined by the combined influence of the substituents already on the ring. wikipedia.orgmasterorganicchemistry.com These groups can be classified as activating or deactivating and as ortho, para-directing or meta-directing.

Phenylmethoxy Group (-OCH₂Ph) at C4: As an alkoxy group, this is a strongly activating and ortho, para-directing substituent. organicchemistrytutor.com The oxygen atom donates electron density into the ring via a strong resonance effect, increasing the ring's nucleophilicity and stabilizing the carbocation intermediate formed during substitution. youtube.com It directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1).

Methyl Groups (-CH₃) at C2 and C3: Alkyl groups are weakly activating and ortho, para-directing. libretexts.org They donate electron density through an inductive effect and hyperconjugation. The methyl at C2 directs to C1, C3, and C6. The methyl at C3 directs to C2, C4, and C5.

Bromo Group (-Br) at C1: Halogens are an interesting case; they are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can donate into the ring via resonance to stabilize the reaction intermediate. organicchemistrytutor.comyoutube.com The bromo group directs to C2 and C6 (ortho) and C4 (para).

In this compound, there are two available positions for substitution: C5 and C6.

Attack at C5: This position is ortho to the strongly activating phenylmethoxy group and meta to the C2-methyl and C3-methyl groups. The strong activating and directing effect of the phenylmethoxy group makes this position highly favorable for electrophilic attack.

Attack at C6: This position is ortho to the deactivating bromo group and meta to the phenylmethoxy group. While it is ortho to the C2-methyl group, the influence of the adjacent deactivating bromine and the lack of strong activation from the powerful phenylmethoxy group render this position significantly less reactive than C5.

Therefore, electrophilic aromatic substitution is overwhelmingly predicted to occur at the C5 position, driven by the powerful ortho, para-directing ability of the phenylmethoxy group.

| Substituent | Position | Electronic Effect | Directing Effect | Influence on C5 | Influence on C6 |

|---|---|---|---|---|---|

| -Br | C1 | Deactivating (Inductive), Donating (Resonance) | ortho, para | None (meta) | Weakly Directing (ortho) |

| -CH₃ | C2 | Activating (Inductive/Hyperconjugation) | ortho, para | None (meta) | Directing (para) |

| -CH₃ | C3 | Activating (Inductive/Hyperconjugation) | ortho, para | Directing (ortho) | None (meta) |

| -OCH₂Ph | C4 | Strongly Activating (Resonance) | ortho, para | Strongly Directing (ortho) | None (meta) |

Given the strong electronic bias for substitution at the C5 position, achieving high regioselectivity is straightforward for most electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). msu.edu Forcing substitution at the less reactive C6 position would be exceptionally difficult and would likely require a multi-step strategy involving blocking groups or exploiting entirely different reaction mechanisms, such as directed ortho-lithiation. For standard EAS, factors that can sometimes influence selectivity, such as steric hindrance from a bulky electrophile, are less likely to override the powerful electronic activation at C5. libretexts.org Therefore, control in this context primarily means capitalizing on the inherent selectivity for the C5 position to reliably produce a single major product. researchgate.net

Radical Reactions and Mechanistic Studies Involving this compound

Beyond electrophilic and nucleophilic pathways, this compound can participate in reactions involving radical intermediates.

Radical-Mediated Debenzylation: As an alternative to standard deprotection methods, the benzyl ether can be cleaved under oxidative radical conditions. Research has shown that a bromo radical, generated in situ from the oxidation of an alkali metal bromide, can abstract a hydrogen atom from the benzylic position. organic-chemistry.orgacs.org This forms a resonance-stabilized benzyl radical intermediate, which is then oxidized to an oxonium ion and subsequently hydrolyzed to yield the deprotected phenol and benzaldehyde. acs.org This pathway offers a transition-metal-free method for debenzylation.

Benzylic Bromination: As mentioned in section 3.3.2, the most common radical reaction involving this substrate would be the Wohl-Ziegler reaction. wikipedia.org The use of NBS and a radical initiator generates a bromine radical, which selectively abstracts one of the weaker benzylic C-H bonds. libretexts.org The resulting benzyl radical is stabilized by the adjacent phenyl ring. It then reacts with a bromine source (Br₂ generated in low concentrations from NBS) to form the α-bromo ether. chadsprep.com The mechanism proceeds via a radical chain reaction. chemistrysteps.com

While specific mechanistic studies on this compound are not prominent in the literature, its behavior in radical reactions can be reliably predicted based on the well-established principles of radical stability and the known reactivity of benzyl ethers and aryl bromides. The benzylic C-H bonds are the most likely site for radical attack due to the resonance stabilization of the resulting radical.

Carbon-Heteroatom Bond Forming Reactions (e.g., C-S Coupling)

The presence of a bromine atom on the aromatic ring of this compound renders it a suitable substrate for a variety of cross-coupling reactions aimed at forming new carbon-heteroatom bonds. Among these, the formation of a carbon-sulfur (C–S) bond to generate aryl thioethers is a transformation of significant interest in medicinal chemistry and materials science. While direct experimental data on the C–S coupling reactions of this specific compound is not extensively documented in publicly available literature, its reactivity can be inferred from established methodologies for the thiolation of sterically hindered and electron-rich aryl bromides.

The key structural features of this compound that influence its reactivity in C–S coupling reactions are the steric hindrance around the bromine atom due to the two ortho-methyl groups and the electron-donating nature of the para-benzyloxy group. These characteristics necessitate the use of highly efficient catalytic systems, typically based on palladium or copper, which are capable of overcoming the steric barrier and facilitating the coupling of the aryl bromide with a suitable sulfur nucleophile.

Palladium-Catalyzed C–S Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C–S coupling variant, are powerful tools for the formation of carbon-heteroatom bonds. organic-chemistry.orgwikipedia.orgjk-sci.com For a sterically hindered substrate like this compound, the choice of ligand is crucial for achieving high catalytic activity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the subsequent reductive elimination to form the C–S bond. rsc.org

A general approach for the palladium-catalyzed thiolation would involve the reaction of this compound with a thiol (R-SH) in the presence of a palladium catalyst, a suitable ligand, and a base. The reaction is typically carried out in an inert solvent under thermal or microwave conditions. researchgate.net

Copper-Catalyzed C–S Coupling Reactions

Copper-catalyzed C–S coupling reactions, often referred to as Ullmann-type couplings, provide an alternative and often complementary approach to palladium-catalyzed methods. rsc.org These reactions are particularly effective for the coupling of aryl halides with thiols and are known to be tolerant of a wide range of functional groups. For sterically demanding substrates, copper-based systems can sometimes offer advantages over palladium catalysts.

The reaction would typically involve heating a mixture of this compound, a thiol, a copper catalyst (such as CuI), a ligand (e.g., a diamine or phenanthroline derivative), and a base in a high-boiling polar solvent.

Visible-Light-Promoted C–S Cross-Coupling

Recent advancements in photoredox catalysis have enabled the development of metal-free or transition-metal-free C–S cross-coupling reactions under mild conditions. nih.govnih.gov These methods often utilize visible light to promote the formation of a thiyl radical from a thiol, which then engages in a coupling reaction with the aryl halide. This approach could offer a greener alternative for the synthesis of thioethers from this compound, potentially avoiding the need for expensive and toxic heavy metal catalysts.

The following table summarizes plausible reaction conditions for the C–S coupling of this compound with various thiols, based on established protocols for analogous sterically hindered aryl bromides.

| Entry | Sulfur Source (Thiol) | Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| 1 | Thiophenol | Pd2(dba)3 / Xantphos | K3PO4 | Toluene | 2,3-Dimethyl-4-(phenylmethoxy)-1-(phenylthio)benzene |

| 2 | Ethanethiol | CuI / 1,10-Phenanthroline | Cs2CO3 | DMF | 1-(Ethylthio)-2,3-dimethyl-4-(phenylmethoxy)benzene |

| 3 | Benzyl Mercaptan | Pd(OAc)2 / DavePhos | NaOt-Bu | Dioxane | 1-((Benzylthio)methyl)-2,3-dimethyl-4-(phenylmethoxy)benzene |

| 4 | 4-Methylbenzenethiol | Visible Light / Organic Dye | K2CO3 | DMSO | 2,3-Dimethyl-4-(phenylmethoxy)-1-(p-tolylthio)benzene |

Spectroscopic Data for this compound Currently Unavailable

A comprehensive search for advanced spectroscopic data for the chemical compound this compound has yielded insufficient information to fulfill the detailed structural elucidation requested. Despite targeted searches for high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy data, specific experimental spectra for this particular molecule could not be located in the public domain.

The inquiry sought to detail the structural characteristics of this compound through a multi-faceted spectroscopic approach. The intended analysis was to include:

Vibrational Spectroscopy Applications: Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups and vibrational modes present in a molecule. The interpretation of the spectral bands in both FT-IR and Raman analyses would offer insights into the molecular structure and bonding.

While spectroscopic information for structurally related compounds is available, the specific substitution pattern of this compound makes it unique. Extrapolation from similar molecules would not provide the scientifically accurate and specific data required for a thorough analysis of this compound.

The absence of published experimental data for this compound prevents the creation of the detailed data tables and research findings as requested. Further empirical research, including the synthesis and subsequent spectroscopic analysis of the compound, would be necessary to generate the required data.

Advanced Spectroscopic Methodologies for Structural Elucidation of 1 Bromo 2,3 Dimethyl 4 Phenylmethoxy Benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic compounds like 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene, the absorption of UV-Vis radiation typically involves π → π* transitions within the benzene (B151609) rings. The substitution pattern on the benzene ring, including the bromine atom, two methyl groups, and the phenylmethoxy group, influences the energy of these transitions and, consequently, the absorption maxima (λmax).

The presence of auxochromes, such as the oxygen atom in the phenylmethoxy group, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. The electronic conjugation between the phenyl and methoxy-benzene moieties would further affect the electronic environment. A hypothetical UV-Vis data table is presented below to illustrate the kind of information that would be obtained from such an analysis.

Interactive Data Table: Hypothetical UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | ~275 | ~2,500 | π → π* (Benzene Ring) |

| Cyclohexane | ~270 | ~2,300 | π → π* (Benzene Ring) |

Note: This data is illustrative and not based on experimental results for this compound.

Mass Spectrometry (MS) Fragmentation Patterns and Isotopic Abundance

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M+) would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 mass-to-charge units (m/z).

The fragmentation of the molecular ion would likely proceed through several pathways, including the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91. Another common fragmentation pathway for aromatic ethers is the loss of the entire phenylmethoxy group. The presence of methyl groups could also lead to the loss of a methyl radical (CH₃•).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Proposed Fragment Ion |

| [M]+ | High | Molecular ion |

| [M+2]+ | High | Molecular ion with ⁸¹Br |

| 91 | High | [C₇H₇]⁺ (Benzyl cation) |

| [M-91]+ | Moderate | Loss of benzyl group |

| [M-107]+ | Moderate | Loss of phenylmethoxy group |

Note: This data is predictive and not based on experimental results for this compound.

X-ray Crystallography Studies for Solid-State Structure Determination

Crystallographic data for a related compound, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, reveals the intricate packing and intermolecular interactions in the solid state. A similar analysis of the title compound would elucidate the dihedral angle between the two phenyl rings and how the substituent groups influence the crystal packing. This information is crucial for understanding the molecule's physical properties and its interactions in a condensed phase.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| β (°) | [Value] |

| Volume (ų) | [Value] |

| Z | 4 |

Note: This data is a hypothetical representation and is not based on experimental results for this compound.

Computational and Theoretical Chemistry Investigations of 1 Bromo 2,3 Dimethyl 4 Phenylmethoxy Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Molecular Optimization

In the absence of specific studies on 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene, it is not possible to provide optimized molecular geometry parameters or a data table of calculated bond lengths and angles. For related substituted bromobenzenes, Density Functional Theory (DFT) calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are standard methods to determine the most stable three-dimensional arrangement of atoms. researchgate.net Such calculations would minimize the total electronic energy of the molecule to predict its equilibrium geometry.

Electronic Structure Analysis

Detailed electronic structure analysis, including Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping, requires specific computational runs on the target molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

No specific HOMO-LUMO energy values or energy gap data have been published for this compound. Generally, for substituted benzenes, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are distributed across the aromatic ring. researchgate.netwuxibiology.com The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO relates to its ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. MEP maps are valuable tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic reactions. nih.govrsc.org For a molecule like this, it would be expected that the electronegative oxygen and bromine atoms would exhibit regions of negative electrostatic potential, while the hydrogen atoms would show positive potential.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has not been used to elucidate specific reaction mechanisms involving this compound. For similar aryl bromides, computational studies often focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to understand the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. nrochemistry.comnih.govchemrxiv.org

Solvent-Electronic Studies and Solvation Effects on Reactivity

Specific solvent-electronic studies on this compound are not found in the literature. The choice of solvent can significantly influence the reactivity and stability of a molecule by altering its electronic properties. Computational models like the Polarizable Continuum Model (PCM) are often employed to simulate these effects. asianresassoc.org

Role of 1 Bromo 2,3 Dimethyl 4 Phenylmethoxy Benzene As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

While direct applications of "1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene" in the synthesis of complex organic molecules are not extensively documented in publicly available literature, its structural motifs are present in precursors to agrochemical intermediates.

There is limited specific information available in the reviewed scientific literature on the direct use of "this compound" for the construction of advanced pharmaceutical scaffolds. However, related brominated and methoxy-substituted benzene (B151609) derivatives are known to be important precursors in the synthesis of various pharmaceutical compounds. For instance, substituted bromobenzenes are common starting materials in cross-coupling reactions to form complex biaryl structures, which are prevalent in many drug molecules.

A structurally related compound, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, has been identified as a key intermediate in the synthesis of the herbicide Topramezone. researchgate.netnih.gov The synthesis of this intermediate involves the oxidation of 1-bromo-2,3-dimethyl-4-(methylthio)benzene. researchgate.netnih.gov This highlights the importance of the 1-bromo-2,3-dimethylbenzene core in the development of agrochemicals. The phenylmethoxy group in the title compound could potentially be a precursor to a hydroxyl group, which could then be further functionalized, although this specific transformation for "this compound" is not detailed in the available literature.

| Intermediate | Target Agrochemical | Synthetic Precursor |

|---|---|---|

| 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene | Topramezone | 1-bromo-2,3-dimethyl-4-(methylthio)benzene |

Contributions to Materials Science and Polymer Chemistry

The bifunctional nature of "this compound," featuring a reactive bromo group suitable for cross-coupling reactions, suggests its potential as a monomer or an intermediate in polymer design. Brominated aromatic compounds are frequently used in the synthesis of high-performance polymers. For example, a novel brominated phenoxy compound, 1-bromo-4-(4′-bromophenoxy)-2-pentadecyl benzene, has been synthesized with the potential to act as a precursor for monomers used in high-performance polymers. google.com While this is a different molecule, it illustrates the general utility of such brominated compounds in polymer chemistry.

The rigid aromatic core of "this compound" makes it a potential candidate for the construction of scaffolds for functional materials. The ability to functionalize the molecule at the bromine position allows for the attachment of various chemical entities, which could lead to materials with specific electronic or optical properties.

Utilization in Catalyst Development and Ligand Synthesis

Currently, there is no available scientific literature or patent data that describes the use of this compound as a key synthetic building block for catalyst development or ligand synthesis.

Future Research Directions and Broader Perspectives in the Chemistry of 1 Bromo 2,3 Dimethyl 4 Phenylmethoxy Benzene

Exploration of Novel and Undiscovered Reactivity Patterns

The inherent functionalities of 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene offer a fertile ground for discovering new chemical transformations. The presence of the bromine atom makes it an ideal candidate for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Systematic studies could reveal how the steric hindrance from the ortho-methyl group and the electronic effects of the dimethyl and benzyloxy substituents influence the efficiency and selectivity of these reactions.

Furthermore, the benzyloxy group presents opportunities for selective dealkylation or rearrangement under various conditions, potentially leading to the synthesis of novel functionalized phenols. Investigating the regioselectivity of further electrophilic aromatic substitutions on the benzene (B151609) ring could also unveil interesting reactivity patterns, dictated by the interplay of the existing activating and directing groups.

Table 1: Potential Cross-Coupling Reactions for Reactivity Pattern Exploration

| Coupling Reaction | Potential Reactant | Potential Product Core Structure |

| Suzuki | Arylboronic acid | 2,3-dimethyl-4-(phenylmethoxy)biphenyl derivative |

| Heck | Alkene | 1-(alkenyl)-2,3-dimethyl-4-(phenylmethoxy)benzene |

| Sonogashira | Terminal alkyne | 1-(alkynyl)-2,3-dimethyl-4-(phenylmethoxy)benzene |

| Buchwald-Hartwig | Amine | N-aryl-2,3-dimethyl-4-(phenylmethoxy)aniline derivative |

Integration into Flow Chemistry and Automated Synthesis Platforms

The development of continuous flow processes for the synthesis and transformation of this compound could offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which could be crucial for optimizing yields and minimizing byproduct formation in reactions like metal-catalyzed couplings or hazardous nitration reactions.

Automated synthesis platforms could be employed to rapidly screen a wide range of reaction conditions and catalysts, accelerating the discovery of novel reactivity. This high-throughput approach would be invaluable for mapping the chemical space around this scaffold and identifying optimal conditions for the synthesis of derivatives with desired properties.

Advanced Stereoselective Synthesis Methodologies

Future research could focus on developing stereoselective methods for the synthesis of derivatives of this compound. While the parent molecule is achiral, the introduction of new functionalities through reactions at the benzylic position (via debenzylation and subsequent functionalization) or through stereoselective cross-coupling reactions could generate chiral molecules.

For instance, the development of catalytic asymmetric cross-coupling methods could lead to the synthesis of atropisomeric biaryl compounds with high enantiopurity. Such compounds are of significant interest in catalysis and materials science.

Deeper Computational Insights into Complex Reaction Pathways

Computational chemistry can provide profound insights into the reaction mechanisms involving this compound. Density Functional Theory (DFT) calculations could be used to model transition states and reaction intermediates for various transformations, helping to rationalize observed reactivity and predict the feasibility of new reactions.

These computational studies could elucidate the intricate electronic and steric effects of the substituents on the reactivity of the aromatic ring. For example, modeling the transition states of different cross-coupling reactions could explain catalyst and ligand effects on reaction outcomes, guiding the rational design of more efficient catalytic systems.

Sustainable and Biocatalytic Approaches for Synthesis and Transformation

Exploring green and sustainable methods for the synthesis and modification of this compound is a critical future direction. This could involve the use of greener solvents, energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis), and recyclable catalysts.

Biocatalysis presents an exciting frontier for the transformation of this compound. Enzymes could be employed for selective transformations, such as regioselective hydroxylation or stereoselective reduction of derivatives. The development of enzymatic protocols would offer a more environmentally benign alternative to traditional chemical methods, reducing waste and avoiding the use of toxic reagents. Research in this area could lead to the sustainable production of valuable fine chemicals and pharmaceutical intermediates.

Q & A

Q. How can the synthesis of 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene be optimized for higher yield and purity?

Methodological Answer:

- Synthetic Route: A plausible method involves introducing the phenylmethoxy group via nucleophilic aromatic substitution or coupling reactions. For example, brominated intermediates like 2,3-dimethylphenol can be functionalized using a benzyl-protecting group (phenylmethoxy) under basic conditions. Subsequent bromination at the para position can be achieved using N-bromosuccinimide (NBS) in a controlled environment .

- Catalytic Systems: Palladium catalysts, commonly used in Suzuki-Miyaura couplings, may enhance selectivity for aryl-ether bond formation. Evidence from similar compounds (e.g., 1-Bromo-4-(1-propynyl)benzene) highlights the role of Pd catalysts in minimizing side reactions .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol can isolate the product. Monitor purity via HPLC or GC-MS, referencing retention times from analogous brominated aromatics .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Look for characteristic signals:

- Aromatic protons (δ 6.8–7.5 ppm), split patterns reflecting substitution (e.g., para-bromo).

- Methyl groups (δ 2.1–2.5 ppm) integrating for six protons (two -CH3 groups).

- Benzyloxy group (-OCH2Ph): δ ~4.9 ppm (singlet for -OCH2-) and aromatic protons from the benzyl moiety .

- 13C NMR: Confirm quaternary carbons adjacent to bromine (~105–115 ppm) and ether oxygen (~70 ppm for -OCH2Ph) .

- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) resolves bond angles and distances, critical for verifying steric effects from the 2,3-dimethyl groups .

- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]+ for C15H15BrO (calc. ~307.03).

Advanced Research Questions

Q. How does steric hindrance from the 2,3-dimethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Mechanistic Insight: The ortho-methyl groups create steric bulk, potentially slowing oxidative addition in Pd-catalyzed reactions (e.g., Suzuki couplings). Computational studies (DFT) can model transition states to predict barriers .

- Experimental Validation: Compare reaction rates with/without methyl groups. For example, substitute 1-Bromo-4-(phenylmethoxy)benzene (no methyl groups) and track coupling efficiency via LC-MS.

- Catalyst Optimization: Bulky ligands (e.g., SPhos or XPhos) may mitigate steric effects by stabilizing Pd intermediates. Reference Pd-mediated couplings in and for ligand selection .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Data Cross-Validation:

- 2D NMR (COSY, HSQC, HMBC): Resolve overlapping signals. For example, HMBC correlations between the benzyloxy methylene (-OCH2-) and aromatic carbons confirm ether linkage .

- IR Spectroscopy: Validate ether (C-O stretch ~1250 cm⁻¹) and absence of -OH (no broad peak ~3300 cm⁻¹) .

- Crystallographic vs. Solution Data: If NMR suggests conformational flexibility (e.g., rotating benzyl group), compare with X-ray data to assess solid-state vs. solution dynamics .

- Controlled Degradation Studies: Thermal or hydrolytic degradation (e.g., acid-catalyzed cleavage of benzyloxy group) can isolate fragments for independent analysis .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer:

- DFT Calculations: Use software like Gaussian or ORCA to:

- MD Simulations: Model solvation effects in common solvents (e.g., DMF, THF) to optimize reaction conditions. Reference solvent boiling points (e.g., THF: 66°C) from for reflux setups .

- Docking Studies: If the compound is a drug precursor, dock into enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.